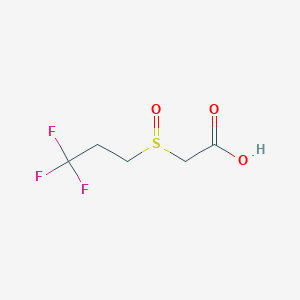

2-(3,3,3-Trifluoropropanesulfinyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,3,3-Trifluoropropanesulfinyl)acetic acid is a chemical compound with the molecular formula C5H7F3O3S and a molecular weight of 204.1612. It’s available for purchase from various chemical suppliers12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(3,3,3-Trifluoropropanesulfinyl)acetic acid. However, acetic acid, a related compound, is produced industrially via the carbonylation of methanol3. This process involves the conversion of methanol to a methyl iodide intermediate, which is then reacted with carbon monoxide. The resulting compound is treated with water to yield the acetic acid product3.Molecular Structure Analysis

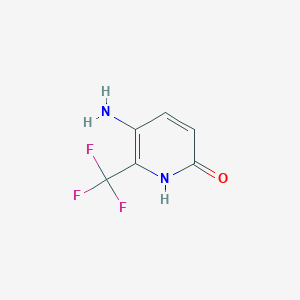

The molecular structure of 2-(3,3,3-Trifluoropropanesulfinyl)acetic acid is not explicitly available in the search results. However, the molecular formula indicates that it contains five carbon atoms, seven hydrogen atoms, three fluorine atoms, three oxygen atoms, and one sulfur atom1.Chemical Reactions Analysis

Specific chemical reactions involving 2-(3,3,3-Trifluoropropanesulfinyl)acetic acid are not available in the search results. However, acetic acid, a related compound, is known to react with active metals to yield hydrogen gas4. It also reacts with bases to produce a salt compound and water4.Physical And Chemical Properties Analysis

Specific physical and chemical properties of 2-(3,3,3-Trifluoropropanesulfinyl)acetic acid are not available in the search results. However, acetic acid, a related compound, is known to be a liquid at room temperature and has a characteristic sour taste and pungent smell3.科学的研究の応用

Catalysis and Organic Synthesis:

- Maozhong Miao et al. (2016) described the hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones with sodium sulfinates and acetic acid, producing β- or γ-addition products with high selectivity. This work demonstrates the utility of acetic acid in facilitating specific organic transformations (Miao et al., 2016).

Chemical Stability and Reactivity Studies:

- V. Chowdhry et al. (1976) synthesized 2-Diazo-3,3,3-trifluoropropionyl chloride from trifluorodiazoethane and phosgene, finding that its derivatives are acid stable and suitable for enzyme labeling. This highlights the stability and reactivity of related trifluoromethyl compounds in biological contexts (Chowdhry et al., 1976).

Photolysis and Photoaffinity Labeling:

- The study by Chowdhry et al. also noted that 2-Diazo-3,3,3-trifluoropropionyl chloride undergoes photolysis with less rearrangement compared to other diazoacyl reagents, suggesting its potential for photoaffinity labeling of thiols (Chowdhry et al., 1976).

Material Synthesis and Modification:

- Xijun Hu et al. (2020) used a mild acid functionalization method to synthesize sulfonic acid functionalized metal-organic frameworks, demonstrating the role of acetic acid in producing Brønsted acidic heterogeneous catalysts. This underscores the importance of trifluoromethyl compounds in materials science (Hu et al., 2020).

Analytical Chemistry Applications:

- Y. Yasaka et al. (1990) described the use of 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate for ultraviolet and fluorescent detection in high-performance liquid chromatography, highlighting the utility of trifluoromethyl compounds in analytical methods (Yasaka et al., 1990).

Safety And Hazards

Specific safety and hazard information for 2-(3,3,3-Trifluoropropanesulfinyl)acetic acid is not available in the search results. However, safety data sheets for related compounds, such as acetic acid, provide information on potential hazards, safe handling procedures, and emergency response guidelines6.

将来の方向性

The future directions for 2-(3,3,3-Trifluoropropanesulfinyl)acetic acid are not explicitly mentioned in the search results. However, given its chemical structure, it could potentially be used in various chemical reactions and processes. Further research and development could explore these possibilities.

特性

IUPAC Name |

2-(3,3,3-trifluoropropylsulfinyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3S/c6-5(7,8)1-2-12(11)3-4(9)10/h1-3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVBQHVTHRZRPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)CC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3,3-Trifluoropropanesulfinyl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2375686.png)

![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole](/img/structure/B2375687.png)

methanone](/img/structure/B2375692.png)

![4-(2-chlorobenzyl)-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2375696.png)

![6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2375697.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2375703.png)